molecular formula C10H7NO4 B15072783 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid

Cat. No.: B15072783
M. Wt: 205.17 g/mol
InChI Key: CGNOJOJEFPOWAL-UHFFFAOYSA-N
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Description

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is a heterocyclic compound that features a fused dioxolo-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrobenzaldehydes with phosphorane in the presence of triphenylphosphine and diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mass is then cooled and purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is unique due to its specific dioxolo-indole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-10(13)6-3-11-7-2-9-8(1-5(6)7)14-4-15-9/h1-3,11H,4H2,(H,12,13)

InChI Key

CGNOJOJEFPOWAL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CN3)C(=O)O

Origin of Product

United States

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